

# (3-Ethoxy-4-methoxyphenyl)methanamine derivatives and analogs

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## Compound of Interest

Compound Name:	(3-Ethoxy-4-methoxyphenyl)methanamine
Cat. No.:	B1277590

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An In-depth Technical Guide to **(3-Ethoxy-4-methoxyphenyl)methanamine** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The (3-ethoxy-4-methoxyphenyl) moiety is a significant structural motif in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. Its specific substitution pattern, featuring an ethoxy and a methoxy group on a phenyl ring, imparts desirable physicochemical properties that influence receptor binding, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of derivatives and analogs of **(3-ethoxy-4-methoxyphenyl)methanamine**, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into key examples, including the precursors to the anti-inflammatory drug Apremilast, and explore related structures that target a range of biological systems. This document is intended to be a resource for professionals engaged in drug discovery and development, offering detailed experimental insights and structured data for comparative analysis.

## Core Scaffold and Key Derivatives

The fundamental structure of **(3-ethoxy-4-methoxyphenyl)methanamine** serves as a versatile building block. Its derivatives have shown significant therapeutic potential, most

notably in the regulation of inflammatory pathways.

## (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This chiral compound is a critical intermediate in the synthesis of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4).<sup>[1]</sup><sup>[2]</sup> It is a white to off-white solid with moderate thermal stability.<sup>[1]</sup> Its synthesis is a multi-step process that requires careful control of stereochemistry to yield the desired (S)-enantiomer, which is essential for the activity of the final drug product.

<sup>[1]</sup>

## Apremilast

Apremilast, chemically known as N-(2-((1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, is an orally available small molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines. It is primarily used for the treatment of psoriasis and psoriatic arthritis.<sup>[2]</sup> The synthesis of Apremilast heavily relies on the availability of its chiral aminosulfone precursor.<sup>[2]</sup>

## Structural Analogs and Their Pharmacology

The 3-ethoxy-4-methoxy substitution pattern is found in various other classes of compounds, conferring a range of pharmacological activities.

- Phenethylamine Analogs: 3-Methoxy-4-ethoxyphenethylamine (MEPEA), a structural isomer of the core scaffold, was synthesized by Alexander Shulgin. It is reported to produce mild psychoactive effects, though comprehensive pharmacological data remains scarce.<sup>[3]</sup>
- Benzamide Analogs: A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).<sup>[4]</sup> PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.<sup>[4]</sup>
- Arylcyclohexylamine Analogs: The methoxyphenyl group is also a feature in certain designer drugs that are analogs of ketamine and phencyclidine (PCP).<sup>[5]</sup><sup>[6]</sup> These compounds, such

as 3-MeO-PCP, are high-affinity ligands for the NMDA receptor and exhibit dissociative anesthetic properties.[\[5\]](#)

## Data Presentation

Quantitative data for key derivatives and analogs are summarized below to facilitate comparison.

Table 1: Physicochemical Properties of Core Compounds and Key Intermediates

Compound Name	Molecular Formula	Molar Mass ( g/mol )	Reference
(3-ethoxy-4-methoxyphenyl)methanamine	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	181.23	<a href="#">[7]</a>
3-Ethoxy-4-methoxyphenethylamine	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub>	195.26	<a href="#">[8]</a>
1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine	C <sub>12</sub> H <sub>19</sub> NO <sub>4</sub> S	273.35	<a href="#">[9]</a>

| Apremilast | C<sub>22</sub>H<sub>24</sub>N<sub>2</sub>O<sub>7</sub>S | 460.5 |[\[1\]](#) |

Table 2: PTP1B Inhibitory Activity of 2-ethoxy-4-(methoxymethyl)benzamide Analogs Data extracted from a study on PTP1B inhibitors, demonstrating the therapeutic potential of the substituted benzamide scaffold.[\[4\]](#)

Compound ID	PTP1B IC <sub>50</sub> (μM)	TCPTP IC <sub>50</sub> (μM)	Selectivity (TCPTP/PTP1B)
10m	0.07	2.24	32.0
10a	0.28	>10	>35.7
10b	0.11	3.55	32.3

| 10e | 0.09 | 2.58 | 28.7 |

Table 3: Monoamine Transporter Affinity of Structurally Related Nortropane Analogs This data, from a study on nortropane derivatives, serves as a proxy to understand how chloro and methoxy-substituted phenyl rings might influence binding to monoamine transporters. This can inform the design of novel **(3-Ethoxy-4-methoxyphenyl)methanamine** analogs targeting the CNS.[10]

Compound ID	R1 (3 $\alpha$ -arylmethoxy)	R2 (3 $\beta$ -aryl)	DAT K <sub>i</sub> (nM)	SERT K <sub>i</sub> (nM)	NET K <sub>i</sub> (nM)
7b	4-chlorophenylmethoxy	phenyl	22	6	101
7c	3,4-dichlorophenylmethoxy	phenyl	130	0.061	108
7e	4-methoxyphenylmethoxy	phenyl	280	12	450

| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |

## Experimental Protocols & Methodologies

# Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Key Precursor)

The most common and efficient route to the key aldehyde precursor involves the ethylation of isovanillin.[11]

## Materials:

- Isovanillin
- Haloethane (e.g., Bromoethane)
- Alkali (e.g., Potassium Carbonate, Sodium Hydroxide)[11]
- Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)[12]
- Solvent (e.g., Water, DMF, Acetonitrile)[1][11]

## Protocol:

- Dissolve the alkali (e.g., 542g of Potassium Carbonate) in the chosen solvent (e.g., 1500ml of water) in a suitable reaction vessel.[11]
- Add isovanillin (500g), the phase transfer catalyst (120g of tetrabutylammonium fluoride), and the haloethane (537g of bromoethane).[11]
- Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 3-6 hours).[11][12]
- Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
- Upon completion, the product can often be isolated by simple suction filtration as a white solid.[11]
- The crude product can be washed with water and a suitable organic solvent (e.g., isopropanol) and dried.
- Purity is assessed by HPLC, with reported yields often exceeding 95%. [11]

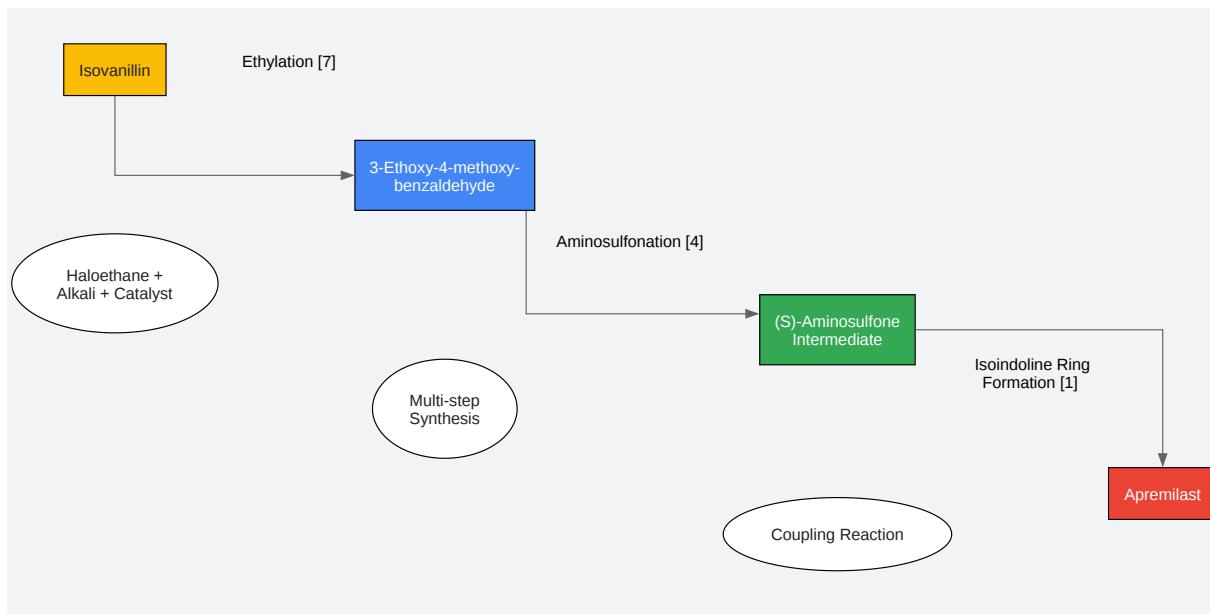
## Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

The synthesis of this chiral intermediate is a more complex, multi-step process.[\[1\]](#)

Protocol Overview:

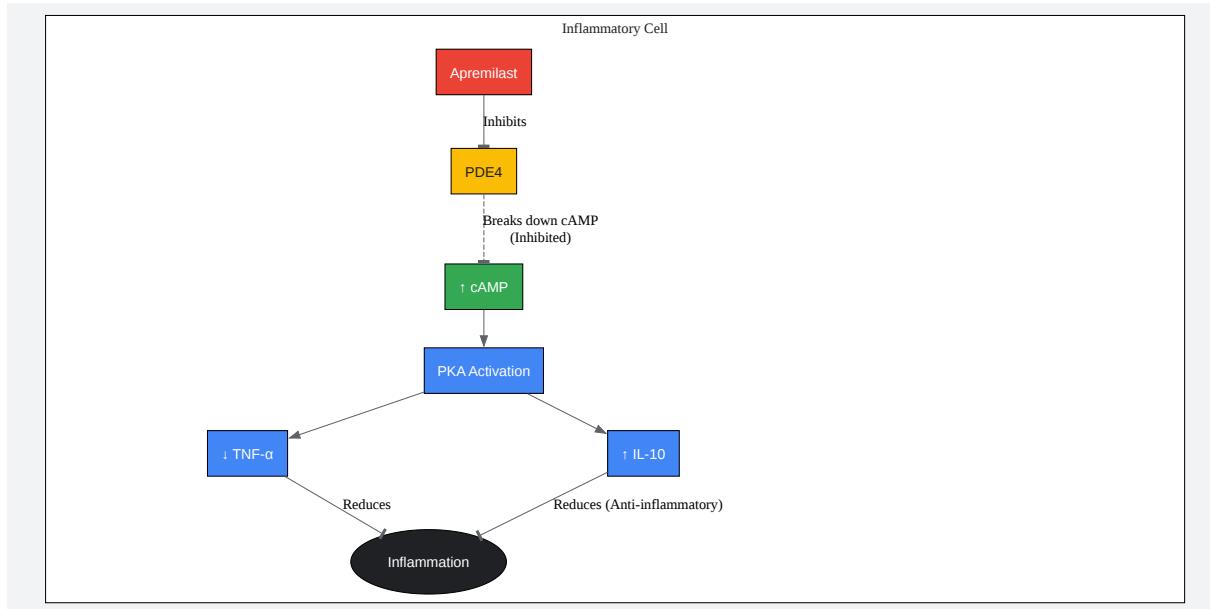
- Condensation: 3-Ethoxy-4-methoxybenzaldehyde is reacted with nitromethane in the presence of a base to form a nitroalkene intermediate.
- Michael Addition: A sulfone moiety is introduced via a Michael addition reaction with methanesulfonyl chloride or a related reagent.
- Chiral Resolution/Asymmetric Synthesis: The racemic mixture is either resolved using a chiral acid or synthesized asymmetrically to isolate the desired (S)-enantiomer. This is a critical step for ensuring the biological activity of the final product, Apremilast.
- Reduction: The nitro group is reduced to a primary amine using a reducing agent such as catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) or chemical reduction (e.g., Fe/HCl).
- Purification: The final product is purified using crystallization or chromatography to yield the (S)-aminosulfone intermediate.

## Visualizations: Pathways and Workflows



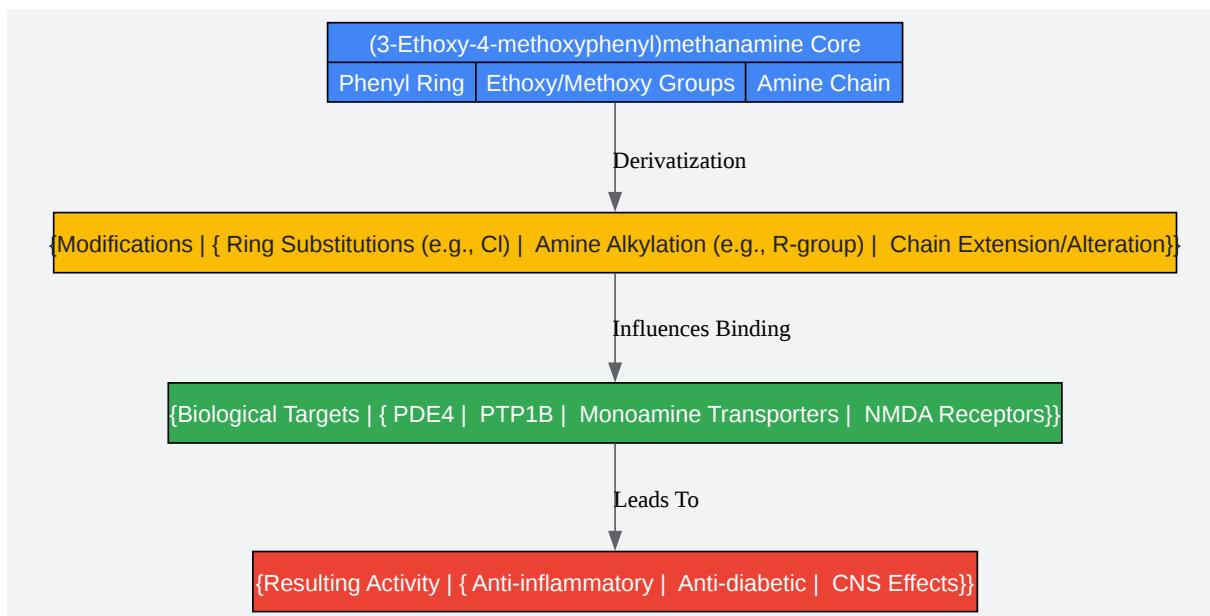
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Caption: High-level synthetic workflow from isovanillin to Apremilast.



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Caption: Apremilast's mechanism of action via PDE4 inhibition.



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Caption: Conceptual model of the Structure-Activity Relationship (SAR).

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